molecular formula C18H21F2N3 B4345922 5-(1-adamantyl)-7-(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine

5-(1-adamantyl)-7-(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B4345922
M. Wt: 317.4 g/mol
InChI Key: LYJYENGIDOLHOI-UHFFFAOYSA-N
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Description

5-(1-Adamantyl)-7-(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core

Properties

IUPAC Name

5-(1-adamantyl)-7-(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N3/c1-10-2-16-21-15(6-14(17(19)20)23(16)22-10)18-7-11-3-12(8-18)5-13(4-11)9-18/h2,6,11-13,17H,3-5,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJYENGIDOLHOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1)C34CC5CC(C3)CC(C5)C4)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-adamantyl)-7-(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves multistep reactions starting from readily available precursors. One common approach includes the condensation of aminopyrazoles with enaminonitriles or enaminones, followed by cyclization reactions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

5-(1-Adamantyl)-7-(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazolo[1,5-a]pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyrimidine core.

Scientific Research Applications

5-(1-Adamantyl)-7-(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1-adamantyl)-7-(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Adamantyl)-7-(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine is unique due to the presence of the adamantyl and difluoromethyl groups, which confer distinct physicochemical properties and biological activities. These structural features differentiate it from other pyrazolo[1,5-a]pyrimidine derivatives and contribute to its potential as a versatile compound in various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1-adamantyl)-7-(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine
Reactant of Route 2
5-(1-adamantyl)-7-(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine

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